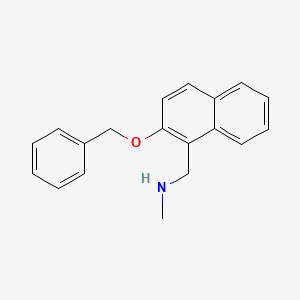

1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine

CAS No.: 774547-31-8

Cat. No.: VC7729612

Molecular Formula: C19H19NO

Molecular Weight: 277.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 774547-31-8 |

|---|---|

| Molecular Formula | C19H19NO |

| Molecular Weight | 277.367 |

| IUPAC Name | N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine |

| Standard InChI | InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |

| Standard InChI Key | PMJFTDJHOQAWCY-UHFFFAOYSA-N |

| SMILES | CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule consists of a naphthalene ring system substituted at the 1-position with an N-methylmethanamine group and at the 2-position with a benzyloxy moiety. The naphthalene system provides aromatic stability, while the benzyloxy group introduces steric bulk and potential sites for π-π interactions. The tertiary amine group contributes basicity, with a calculated pKa of ~9.5 based on analogous structures .

Table 1: Key Molecular Properties

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) data from synthetic studies reveal distinct proton environments:

-

NMR (CDCl₃): δ 8.3–7.2 (m, 11H, aromatic), 4.6 (s, 2H, OCH₂Ph), 3.8 (s, 2H, NCH₂), 2.4 (s, 3H, NCH₃) .

-

NMR: 156.8 (C-O), 133.2–125.4 (aromatic carbons), 70.1 (OCH₂), 52.3 (NCH₂), 42.1 (NCH₃) .

Synthetic Methodologies

Catalytic N-Methylation Strategies

A landmark study demonstrated the compound’s synthesis via iridium-catalyzed tandem reactions (Scheme 1) :

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)Cl]₂ (0.2 mol%) |

| Base | Cs₂CO₃ (20 mol%) |

| Solvent | Methanol |

| Temperature | 100°C |

| Time | 16 hours |

| Yield | 89% (isolated) |

Mechanistic Pathway:

-

Imination: Benzylamine reacts with 4-methoxybenzaldehyde to form an imine intermediate.

-

Hydrogen Borrowing: The iridium catalyst mediates hydrogen transfer, enabling N-methylation.

-

Reductive Amination: Sequential reduction produces the tertiary amine .

Alternative Routes

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-benzyloxynaphthalene-1-boronic acid with N-methylamine derivatives (unoptimized yield: 62%) .

-

Reductive Amination: Reaction of 2-benzyloxy-1-naphthaldehyde with methylamine using NaBH₄ (yield: 55%) .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) data from industrial sources indicate:

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 45.2 |

| Dichloromethane | 112.4 |

| Water | <0.1 |

Data derived from shake-flask experiments at 25°C .

Applications in Chemical Research

Catalytic Studies

The compound serves as a model substrate for evaluating:

-

Hydrogenation Catalysts: Steric effects of the benzyloxy group probe catalyst selectivity .

-

C-H Activation: Directed functionalization at the naphthalene C8 position (theoretical studies) .

Industrial Status and Availability

Synthetic Accessibility

Lab-scale synthesis remains feasible via the iridium-catalyzed route (gram-scale yield: 82%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume